molecular formula C9H7ClN2S B1585679 1-(2-Chlorophenyl)imidazoline-2-thione CAS No. 51581-47-6

1-(2-Chlorophenyl)imidazoline-2-thione

Cat. No. B1585679
CAS RN: 51581-47-6
M. Wt: 210.68 g/mol
InChI Key: XOCLHGYTLWVXQB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)imidazoline-2-thione is an organic compound with the molecular formula C9H7ClN2S . It has a molecular weight of 210.683 .


Synthesis Analysis

The synthesis of imidazoline-2-thiones, including 1-(2-Chlorophenyl)imidazoline-2-thione, often involves the condensation of 1,2-diamines with nitriles or esters . A recent study reported the synthesis of a series of backbone silylated 1,3-dialkylimidazol-2-thiones, which involved the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorophenyl)imidazoline-2-thione can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also available for viewing using Java or Javascript .


Chemical Reactions Analysis

Imidazole-2-thiones, including 1-(2-Chlorophenyl)imidazoline-2-thione, have been known to undergo various chemical reactions such as alkylation, halogen addition, oxidative desulfurization, and reduction to the carbene . They also coordinate to a wide variety of transition and main group metals .


Physical And Chemical Properties Analysis

1-(2-Chlorophenyl)imidazoline-2-thione has a molecular weight of 210.683 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Hypochlorite-Activated Fluorescence Emission and Antibacterial Activities

  • Summary of Application : This compound is used as a probe to both sense hypochlorite (ClO−) and kill bacteria . The ability to detect hypochlorite in vivo is of great importance to identify and visualize infection .
  • Methods of Application : The N2C=S moieties of the compound can recognize ClO− among various typical reactive oxygen species (ROS) and turn into imidazolium moieties (R1IR2) via desulfurization . This was observed through UV–vis absorption and fluorescence emission spectroscopy .
  • Results or Outcomes : The compound displayed a high fluorescence emission quantum yield (Փ F = 43–99%) and large Stokes shift (∆v∼115 nm) . It also showed antibacterial efficacy toward not only Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) but also methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum ß-lactamase–producing Escherichia coli (ESBL-EC), that is, antibiotic-resistant bacteria .

2. Synthesis of Indole Derivatives

  • Summary of Application : A methodology based on combining two molecules with biological properties into a new hybrid molecule was used to design and synthesize a series of ten indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties at the C-3 position .
  • Methods of Application : The compounds were spectroscopically characterized and tested for their antioxidant, antibacterial, and fungicidal activities .
  • Results or Outcomes : The results indicate that indole-imidazole derivatives with alkyl substituent exhibit an excellent cytoprotective effect against AAPH-induced oxidative hemolysis and act as effective ferrous ion chelating agents . The indole-imidazole compound with chlorine atoms inhibited the growth of fungal strains .

3. DNA Intercalators and Topoisomerase II Inhibitors

  • Summary of Application : This compound is used as a dual DNA intercalator and topoisomerase II inhibitor . It is part of a new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones .
  • Methods of Application : The compound was synthesized and then screened for its DNA damage using a terbium fluorescent probe . The most potent compounds as DNA intercalators were further evaluated for their antiproliferative activity against HepG2, MCF-7, and HCT-116 utilizing the MTT assay .
  • Results or Outcomes : The compound induced detectable potent damage in ctDNA . The highest anticancer activity was recorded with compounds 5b and 5h against the breast cancer cell line MCF-7 which were 1.5- and 3- folds more active than doxorubicin, respectively .

4. Synthesis of Imidazole Derivatives

  • Summary of Application : Imidazole and its derivatives, including “1-(2-Chlorophenyl)imidazoline-2-thione”, find applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
  • Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Results or Outcomes : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

5. DNA Intercalators and Topoisomerase II Inhibitors

  • Summary of Application : This compound is used as a dual DNA intercalator and topoisomerase II inhibitor . It is part of a new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones .
  • Methods of Application : The compound was synthesized and then screened for its DNA damage using a terbium fluorescent probe . The most potent compounds as DNA intercalators were further evaluated for their antiproliferative activity against HepG2, MCF-7, and HCT-116 utilizing the MTT assay .
  • Results or Outcomes : The compound induced detectable potent damage in ctDNA . The highest anticancer activity was recorded with compounds 5b and 5h against the breast cancer cell line MCF-7 which were 1.5- and 3- folds more active than doxorubicin, respectively .

6. Synthesis of Imidazole Derivatives

  • Summary of Application : Imidazole and its derivatives, including “1-(2-Chlorophenyl)imidazoline-2-thione”, find applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
  • Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Results or Outcomes : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Safety And Hazards

The safety data sheet for 1-(2-Chlorophenyl)imidazoline-2-thione indicates that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

Imidazole-2-thiones have attracted considerable interest in the past as materials for potential applications in the pharmaceutical and chemical industries . They have been investigated for their antioxidant and anti-tumor activity and are being actively studied as electroluminescent materials for OLED devices . The properties of imidazoline-2-thiones can be tuned by varying the groups attached to the imidazolyl ring .

properties

IUPAC Name

3-(2-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCLHGYTLWVXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CNC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965906
Record name 1-(2-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Chlorophenyl)imidazoline-2-thione

CAS RN

51581-47-6
Record name 1-(2-Chlorophenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756929
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Record name 1-(2-Chlorophenyl)-1H-imidazole-2-thiol
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Record name 51581-47-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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